Ethyl-3-chloro-2-oxo butanoate
Overview
Description
Ethyl-3-chloro-2-oxo butanoate is an organic compound with the molecular formula C6H9ClO3. It is a clear, colorless to pale yellow liquid with an acetic odor. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its reactivity and functional groups.
Biochemical Analysis
Biochemical Properties
Ethyl-3-chloro-2-oxo butanoate plays a crucial role in biochemical reactions, particularly in the synthesis of chiral intermediates. It interacts with enzymes such as alcohol dehydrogenases, which catalyze the reduction of this compound to its corresponding hydroxy derivative . This interaction is essential for the production of enantiomerically pure compounds used in pharmaceuticals and agrochemicals. The nature of these interactions involves the binding of this compound to the active site of the enzyme, facilitating the reduction process.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can permeabilize cell membranes, affecting their integrity and function . This compound also impacts the biocatalytic activity of cells, enhancing the synthesis of specific chiral intermediates. Additionally, this compound can modulate cellular metabolism by interacting with key metabolic enzymes, thereby influencing metabolic flux and energy production.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules, including enzymes and proteins. It acts as a substrate for alcohol dehydrogenases, which catalyze its reduction to hydroxy derivatives . This reduction process involves the transfer of electrons from NADH or NADPH to this compound, resulting in the formation of the reduced product. Additionally, this compound can inhibit or activate specific enzymes, leading to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . This degradation can impact its effectiveness in biochemical reactions and its long-term effects on cellular function. In vitro and in vivo studies have demonstrated that this compound can maintain its activity for several hours, but prolonged exposure may lead to reduced efficacy.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance metabolic activity and promote the synthesis of specific chiral intermediates . At high doses, it may exhibit toxic or adverse effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the butanoate metabolism pathway . It interacts with enzymes such as alcohol dehydrogenases and oxidoreductases, which catalyze its reduction and conversion to hydroxy derivatives . These metabolic pathways are essential for the synthesis of chiral intermediates used in pharmaceuticals and agrochemicals. This compound can also influence metabolic flux and metabolite levels, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . It can be transported across cell membranes through passive diffusion or facilitated transport mechanisms. Once inside the cell, this compound can bind to specific proteins, influencing its localization and accumulation. This distribution is crucial for its biochemical activity and effectiveness in various cellular processes.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It can be localized to specific compartments or organelles within the cell, such as the cytoplasm or mitochondria . This localization is often directed by targeting signals or post-translational modifications, ensuring that this compound reaches its intended site of action. The subcellular localization of this compound is essential for its role in biochemical reactions and cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl-3-chloro-2-oxo butanoate can be synthesized through several methods. One common method involves the reaction of ethyl acetoacetate with thionyl chloride, which results in the chlorination of the acetoacetate to form this compound . The reaction typically occurs under reflux conditions with an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as distillation and purification to remove impurities and achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
Ethyl-3-chloro-2-oxo butanoate undergoes various chemical reactions, including:
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form corresponding derivatives.
Hydrolysis: It can be hydrolyzed to form 3-chloro-2-oxo butanoic acid and ethanol under acidic or basic conditions.
Common Reagents and Conditions
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, thiols
Hydrolysis Conditions: Acidic or basic aqueous solutions
Major Products
Reduction: Ethyl-3-chloro-2-hydroxy butanoate
Substitution: Various substituted derivatives depending on the nucleophile used
Hydrolysis: 3-chloro-2-oxo butanoic acid and ethanol
Scientific Research Applications
Ethyl-3-chloro-2-oxo butanoate is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Mechanism of Action
The mechanism of action of ethyl-3-chloro-2-oxo butanoate involves its reactivity with nucleophiles and reducing agents. The compound’s carbonyl group is highly reactive, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic processes to form new carbon-carbon and carbon-heteroatom bonds .
Comparison with Similar Compounds
Ethyl-3-chloro-2-oxo butanoate can be compared with other similar compounds, such as ethyl acetoacetate and ethyl 2-chloro-3-oxobutanoate. These compounds share similar structural features but differ in their reactivity and applications:
Ethyl Acetoacetate: Used as a precursor in the synthesis of heterocyclic compounds and as a reagent in the acetoacetic ester synthesis.
Ethyl 2-chloro-3-oxobutanoate: Similar to this compound but with different reactivity due to the position of the chlorine atom.
This compound is unique due to its specific reactivity and the range of products it can form through various chemical reactions.
Properties
IUPAC Name |
ethyl 3-chloro-2-oxobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO3/c1-3-10-6(9)5(8)4(2)7/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHHFJPUOJRVNFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C(C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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